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Introduction:

Disodium oxalate (Na₂C₂O₄), the sodium salt of oxalic acid, serves as a primary standard in

analytical chemistry, particularly in redox titrations for the quantitative analysis of various

metals. Its high purity, stability, and well-defined reaction stoichiometry make it an ideal reagent

for the standardization of strong oxidizing agents, most notably potassium permanganate

(KMnO₄). This standardized permanganate solution is subsequently used as a titrant to

determine the concentration of metal ions that can be oxidized, such as iron(II), or metal ions

that can be precipitated as an oxalate salt, such as calcium(II).

The underlying principle of these titrations is an oxidation-reduction (redox) reaction. In an

acidic solution, the oxalate ion (C₂O₄²⁻) is oxidized to carbon dioxide (CO₂), while the

permanganate ion (MnO₄⁻) is reduced to manganese(II) ion (Mn²⁺). The intense purple color of

the permanganate ion serves as its own indicator, with the endpoint of the titration being the

first persistent pink color, indicating an excess of MnO₄⁻ in the solution.

This document provides detailed protocols for the standardization of potassium permanganate

solution using disodium oxalate and its subsequent application in the determination of iron and

calcium content in various samples.
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Section 1: Standardization of Potassium
Permanganate (KMnO₄) Solution
The accurate determination of metal concentrations using permanganate titrations is critically

dependent on the precise molarity of the KMnO₄ solution. Due to the tendency of potassium

permanganate to decompose in the presence of light, heat, and organic matter, its solutions

are not stable over long periods and must be standardized periodically.[1] Disodium oxalate is

the primary standard of choice for this purpose.

Reaction Stoichiometry:

The balanced chemical equation for the reaction between permanganate and oxalate ions in an

acidic medium is:

2MnO₄⁻(aq) + 5C₂O₄²⁻(aq) + 16H⁺(aq) → 2Mn²⁺(aq) + 10CO₂(g) + 8H₂O(l)[2][3]

From this equation, the stoichiometric ratio is 2 moles of potassium permanganate to 5 moles

of disodium oxalate.

Experimental Protocol: Standardization of ~0.02 M
KMnO₄
Materials:

Analytical grade disodium oxalate (Na₂C₂O₄), dried at 105-110°C for at least 2 hours and

cooled in a desiccator.[4]

Potassium permanganate (KMnO₄)

Concentrated sulfuric acid (H₂SO₄)

Distilled or deionized water

50 mL burette

250 mL Erlenmeyer flasks
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Analytical balance

Hot plate and magnetic stirrer

Thermometer

Procedure:

Preparation of ~0.02 M KMnO₄ Solution: Dissolve approximately 3.2 g of KMnO₄ in 1 liter of

distilled water.[1] Heat the solution gently and allow it to stand for at least 24 hours in the

dark to allow for the oxidation of any organic matter. Filter the solution through a sintered

glass funnel to remove any precipitated manganese dioxide (MnO₂) before use.[1][2]

Preparation of the Primary Standard: Accurately weigh, to the nearest 0.1 mg, approximately

0.15-0.20 g of dried disodium oxalate into a 250 mL Erlenmeyer flask.[5] Record the exact

mass. Prepare at least three such samples for triplicate analysis.

Dissolution of the Standard: To each flask containing the disodium oxalate, add

approximately 100 mL of 1 M sulfuric acid (prepared by cautiously adding 56 mL of

concentrated H₂SO₄ to 944 mL of distilled water).[6] Swirl the flask to dissolve the solid.

Titration:

Heat the oxalate solution to 70-90°C.[5][7] It is crucial to maintain the temperature above

60°C throughout the titration to ensure a rapid reaction.[2][7]

Fill a clean burette with the prepared KMnO₄ solution and record the initial volume.

Titrate the hot oxalate solution with the KMnO₄ solution. Add the permanganate dropwise

while constantly stirring. The purple color of the permanganate will disappear as it reacts

with the oxalate.

The endpoint is reached when a single drop of the KMnO₄ solution imparts a faint but

persistent pink color to the solution that lasts for at least 30 seconds.[6][7]

Record the final burette volume.

Calculations: Calculate the molarity of the KMnO₄ solution using the following formula:
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Molarity of KMnO₄ = (mass of Na₂C₂O₄ / Molar mass of Na₂C₂O₄) * (2 / 5) * (1 / Volume of

KMnO₄ in L)

Molar mass of Na₂C₂O₄ = 134.00 g/mol

Repeat the titration for all three samples and calculate the average molarity. The results

should be concordant.

Quantitative Data Summary:

Trial
Mass of
Na₂C₂O₄ (g)

Initial
Burette
Reading
(mL)

Final
Burette
Reading
(mL)

Volume of
KMnO₄ (mL)

Calculated
Molarity of
KMnO₄
(mol/L)

1

2

3

Average

Workflow for KMnO₄ Standardization

Prepare ~0.02 M KMnO₄ Solution

Titrate with KMnO₄ to
Persistent Pink Endpoint

Accurately Weigh Dried
Disodium Oxalate

Dissolve Oxalate in
Sulfuric Acid Heat Solution to 70-90°C

Record Volume and
Calculate Molarity Repeat for Concordant Results
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Caption: Workflow for the standardization of potassium permanganate solution.

Section 2: Determination of Iron Content
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The determination of iron content in a sample is a common application of permanganate

titration. The iron must be in the +2 oxidation state (ferrous ion, Fe²⁺) for it to be oxidized by

permanganate to the +3 state (ferric ion, Fe³⁺). If the sample contains iron in the +3 state, it

must first be reduced to Fe²⁺ using a suitable reducing agent like stannous chloride (SnCl₂).[5]

Reaction Stoichiometry:

The balanced chemical equation for the reaction between permanganate and ferrous ions in an

acidic medium is:

MnO₄⁻(aq) + 5Fe²⁺(aq) + 8H⁺(aq) → Mn²⁺(aq) + 5Fe³⁺(aq) + 4H₂O(l)

The stoichiometric ratio is 1 mole of potassium permanganate to 5 moles of ferrous ion.

Experimental Protocol: Determination of Iron in a
Soluble Sample
Materials:

Standardized KMnO₄ solution (from Section 1)

Iron-containing sample (e.g., ferrous ammonium sulfate, iron supplement tablet)

Sulfuric acid (H₂SO₄), 6 M

Phosphoric acid (H₃PO₄), concentrated (optional, to decolorize Fe³⁺)[8]

Analytical balance

50 mL burette

250 mL Erlenmeyer flasks

Magnetic stirrer

Procedure:
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Sample Preparation: Accurately weigh a suitable amount of the iron-containing sample (to

consume 20-40 mL of the standardized KMnO₄ titrant) and transfer it to a 250 mL

Erlenmeyer flask.

Dissolution: Dissolve the sample in approximately 50 mL of 6 M H₂SO₄. Gentle heating may

be required.

Titration:

If desired, add about 2 mL of concentrated phosphoric acid to complex the Fe³⁺ ions,

which prevents the yellow color from obscuring the endpoint.[8]

Fill the burette with the standardized KMnO₄ solution and record the initial volume.

Titrate the iron solution at room temperature with the standardized KMnO₄ solution while

stirring.

The endpoint is reached when a faint, permanent pink color is observed.

Record the final burette volume.

Calculations: Calculate the percentage of iron in the sample using the following formula:

% Fe = (Molarity of KMnO₄ * Volume of KMnO₄ in L * 5 * Molar mass of Fe) / (mass of

sample) * 100

Molar mass of Fe = 55.845 g/mol

Perform the analysis in triplicate and report the average percentage.

Quantitative Data Summary:
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Trial
Mass of
Sample (g)

Initial
Burette
Reading
(mL)

Final
Burette
Reading
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KMnO₄ (mL)

Calculated
% Fe

1

2

3

Average

Logical Relationship in Iron Determination
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Caption: Logical flow for the determination of iron content.

Section 3: Determination of Calcium Content
(Indirect Method)
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The determination of calcium using permanganate titration is an indirect method. Calcium ions

(Ca²⁺) are first precipitated as calcium oxalate (CaC₂O₄) by adding an excess of ammonium

oxalate. The precipitate is then filtered, washed, and dissolved in sulfuric acid to liberate oxalic

acid, which is then titrated with a standardized KMnO₄ solution.

Experimental Protocol: Determination of Calcium
Materials:

Standardized KMnO₄ solution (from Section 1)

Calcium-containing sample

Hydrochloric acid (HCl), 0.1 M

Ammonium oxalate ((NH₄)₂C₂O₄) solution, 5%

Ammonia solution (NH₃), 1:1

Methyl red indicator

Sulfuric acid (H₂SO₄), 1 M

Filter paper (ashless)

Funnel, beakers, burette

Procedure:

Sample Preparation and Dissolution: Accurately weigh a sample containing calcium and

dissolve it in a beaker with 75 mL of 0.1 M HCl.[9]

Precipitation of Calcium Oxalate:

Add 5 drops of methyl red indicator.[9]

Heat the solution to boiling and add approximately 25 mL of 5% ammonium oxalate

solution while stirring.[9]
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Add 1:1 ammonia solution dropwise until the indicator changes from red to yellow (pH ~4-

5).[10]

Allow the solution to stand for at least one hour to ensure complete precipitation.[10]

Filtration and Washing:

Filter the precipitate through ashless filter paper.

Wash the precipitate with several small portions of cold, dilute ammonium oxalate solution,

followed by cold water, until the washings are free of chloride ions (test with AgNO₃).

Titration:

Transfer the filter paper containing the precipitate to a clean Erlenmeyer flask.

Add 100 mL of 1 M H₂SO₄ to dissolve the precipitate.

Heat the solution to 70-90°C.

Titrate the hot solution with the standardized KMnO₄ solution to a persistent pink endpoint.

Calculations: The moles of oxalate titrated are equal to the moles of calcium in the original

sample (1:1 ratio in CaC₂O₄).

% Ca = (Molarity of KMnO₄ * Volume of KMnO₄ in L * (5/2) * Molar mass of Ca) / (mass of

sample) * 100

Molar mass of Ca = 40.08 g/mol

Quantitative Data Summary:
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Experimental Workflow for Calcium Determination
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Caption: Workflow for the indirect determination of calcium.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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